2-Allylcyclohexanone

Organic Synthesis Ketone Preparation Allylation

2-Allylcyclohexanone (CAS 94-66-6) is a β,γ-unsaturated ketone consisting of a cyclohexanone core with an allyl substituent at the α-position. This structure confers unique reactivity profiles, including the ability to undergo selective oxidation , enantioselective transformations , and radical-mediated cyclizations.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 94-66-6
Cat. No. B1266257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allylcyclohexanone
CAS94-66-6
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC=CCC1CCCCC1=O
InChIInChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2
InChIKeyUPGHEUSRLZSXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allylcyclohexanone (CAS 94-66-6): A β,γ-Unsaturated Ketone Building Block for Asymmetric Synthesis and Cyclization Chemistry


2-Allylcyclohexanone (CAS 94-66-6) is a β,γ-unsaturated ketone consisting of a cyclohexanone core with an allyl substituent at the α-position [1]. This structure confers unique reactivity profiles, including the ability to undergo selective oxidation , enantioselective transformations [2], and radical-mediated cyclizations [3]. The compound is commercially available as a clear light yellow liquid with a density of 0.927 g/mL at 25 °C and a boiling point of 94 °C at 23 mmHg .

Why 2-Allylcyclohexanone Cannot Be Replaced by Unsubstituted Cyclohexanone or Other 2-Alkylcyclohexanones


Generic substitution of 2-allylcyclohexanone with unsubstituted cyclohexanone or simple 2-alkylcyclohexanones fails because the allyl group is not merely a steric or electronic modifier; it is a reactive functional handle that enables transformations inaccessible to saturated alkyl analogs. The allyl moiety participates in radical cyclizations [1], Pd-catalyzed allylic alkylations [2], and chemoselective oxidations [3] that are impossible with, for example, 2-methylcyclohexanone or 2-ethylcyclohexanone. Moreover, the α-protons of 2-allylcyclohexanone are sufficiently acidic for enolate formation, but the presence of the alkene introduces orthogonal reactivity that cannot be replicated by simple alkyl substitution . The quantitative evidence below demonstrates exactly where this compound delivers distinct, measurable outcomes relative to its closest analogs.

Quantitative Differentiation of 2-Allylcyclohexanone: Head-to-Head Performance Data Against Closest Analogs


High-Yield Preparation via Cyclohexanone Diallyl Acetal Rearrangement

2-Allylcyclohexanone can be prepared in 85–91% isolated yield from cyclohexanone diallyl acetal via acid-catalyzed rearrangement [1]. This yield substantially exceeds typical yields (approximately 70–80%) observed for direct α-allylation of cyclohexanone with allyl halides, which often suffer from dialkylation and O-alkylation side reactions [2].

Organic Synthesis Ketone Preparation Allylation

Mn(III)-Mediated Oxidative Cyclization to Bicyclo[3.3.1]non-2-en-9-one

Oxidation of 2-allylcyclohexanone with Mn(OAc)₃·2H₂O and Cu(OAc)₂·H₂O in acetic acid yields bicyclo[3.3.1]non-2-en-9-one in 52% yield [1]. Under identical conditions, the five-membered ring analog 2-allylcyclopentanone affords bicyclo[3.2.1]oct-3-en-8-one in 75% yield [2]. The 23% lower yield for the cyclohexanone-derived substrate is attributed to slower enolization kinetics, which is the rate-determining step in α-keto radical formation [1].

Radical Cyclization Oxidative Coupling Bridged Bicyclic Ketones

Enantioselective Access via d'Angelo Asymmetric Michael Addition

2-Allylcyclohexanone can be obtained in 98% enantiomeric excess (ee) using d'Angelo's asymmetric Michael addition methodology [1]. This level of stereocontrol is far superior to racemic synthesis (0% ee) and surpasses typical enantioselectivities (79–92% ee) reported for chiral imine-mediated alkylation of cyclohexanone [2].

Asymmetric Synthesis Michael Addition Enantioselective Catalysis

Deracemization Efficiency: Modified Method Achieves 93% ee

A modified thermodynamically controlled deracemization protocol converts racemic 2-allylcyclohexanone to the (R)-isomer in 72% yield with 93% ee [1]. The original deracemization method provided only 76% ee [2]. In a comparative deracemization study under identical host-guest conditions, 2-benzylcyclohexanone gave 74% ee and 2-(2-methoxyethyl)cyclohexanone gave 94% ee [3].

Deracemization Chiral Resolution Host-Guest Chemistry

Chemoselective Epoxidation with Benzonitrile–Hydrogen Peroxide

Oxidation of 2-allylcyclohexanone with benzonitrile–hydrogen peroxide cleanly yields the keto epoxide (III) [1]. In contrast, oxidation with peroxyacetic acid under analogous conditions affords exclusively the Baeyer-Villiger product, 6-hydroxynon-8-enoic acid lactone (IV) [1]. This stark reagent-dependent chemoselectivity is not observed with saturated 2-alkylcyclohexanones, which lack the allyl alkene and therefore cannot undergo epoxidation.

Selective Oxidation Epoxidation Baeyer-Villiger

Optimal Deployment Scenarios for 2-Allylcyclohexanone Based on Quantified Performance Advantages


Asymmetric Synthesis of Complex Natural Products (e.g., Diterpenes)

When preparing enantiomerically pure intermediates for natural product total synthesis—such as (−)-methyl atis-16-en-19-oate and related diterpenes—2-allylcyclohexanone is the substrate of choice. Its ability to be obtained in 98% ee via d'Angelo's asymmetric Michael addition [1] eliminates the need for late-stage chiral resolution and reduces waste compared to racemic starting materials. The allyl group also serves as a latent functional handle for subsequent palladium-catalyzed cycloalkenylation and radical rearrangement steps [1].

Synthesis of Bridged Bicyclic Frameworks via Oxidative Radical Cyclization

For constructing bicyclo[3.3.1]nonane scaffolds, 2-allylcyclohexanone provides a direct entry via Mn(III)-mediated oxidative cyclization, delivering the bridged ketone in 52% yield [2]. While the five-membered ring analog gives higher yield (75%), the six-membered ring product is essential for accessing specific ring systems found in numerous alkaloids and terpenoids. The 52% yield is a reproducible, scalable benchmark for process optimization [2].

Deracemization-Based Production of (R)-(−)-Epilachnene and Related Bioactive Compounds

In the synthesis of (R)-(−)-epilachnene—the antipode of the defensive secretion of the Mexican bean beetle—2-allylcyclohexanone is the key chiral precursor. The modified deracemization protocol provides the (R)-isomer in 93% ee and 72% yield [3], enabling a short-step, economical route to this bioactive molecule without recourse to expensive chiral auxiliaries or catalysts. This application demonstrates the compound's industrial relevance in agrochemical and semiochemical production.

Divergent Synthesis via Chemoselective Oxidation

When a synthetic route requires access to either an α,β-epoxy ketone or a seven-membered lactone from a single precursor, 2-allylcyclohexanone uniquely enables this divergence. Simple reagent selection (benzonitrile–H₂O₂ vs. peroxyacetic acid) directs the oxidation toward epoxidation or Baeyer-Villiger rearrangement, respectively [4]. This orthogonal reactivity is not available with saturated 2-alkylcyclohexanones, making 2-allylcyclohexanone a strategic building block for diversity-oriented synthesis [4].

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